Cas no 2703769-53-1 (5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione structure
2703769-53-1 structure
Product name:5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:2703769-53-1
MF:C19H22N4O4
MW:370.402384281158
CID:5615782
PubChem ID:165945597

5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • EN300-33361926
    • 5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • 2703769-53-1
    • Inchi: 1S/C19H22N4O4/c1-19(2)10-22(8-7-20-19)11-3-4-12-13(9-11)18(27)23(17(12)26)14-5-6-15(24)21-16(14)25/h3-4,9,14,20H,5-8,10H2,1-2H3,(H,21,24,25)
    • InChI Key: CZJNYQINHWVRSR-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C=CC(=C2)N2CCNC(C)(C)C2)C(N1C1C(NC(CC1)=O)=O)=O

Computed Properties

  • Exact Mass: 370.16410520g/mol
  • Monoisotopic Mass: 370.16410520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 98.8Ų

5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33361926-1g
5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-53-1
1g
$0.0 2023-09-04
Enamine
EN300-33361926-1.0g
5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-53-1 95.0%
1.0g
$0.0 2025-03-18

Additional information on 5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Recent Advances in the Study of 5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2703769-53-1)

The compound 5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2703769-53-1) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has garnered significant attention due to its potential therapeutic applications, particularly in oncology and immunology. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.

One of the key areas of research has been the compound's role as a modulator of protein degradation pathways. Specifically, it has been identified as a cereblon (CRBN) E3 ligase modulator, which plays a critical role in the ubiquitin-proteasome system. This mechanism is particularly relevant in the context of targeted protein degradation, a rapidly growing field in drug discovery. The compound's ability to selectively degrade disease-relevant proteins has been demonstrated in several in vitro and in vivo studies, highlighting its potential as a novel therapeutic agent.

Recent preclinical studies have investigated the compound's efficacy in various cancer models. For instance, research has shown that it exhibits potent anti-proliferative effects against multiple myeloma and other hematological malignancies. These effects are attributed to its ability to degrade key oncogenic proteins, such as IKZF1 and IKZF3, which are critical for the survival of cancer cells. Additionally, the compound has shown promise in overcoming resistance to conventional therapies, making it a valuable candidate for combination treatments.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability, metabolism, and toxicity profile. Preliminary data suggest that it has favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. These findings support its potential for further development as a clinical candidate. However, additional studies are needed to fully characterize its toxicity and optimize its dosing regimen.

In summary, 5-(3,3-dimethylpiperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione represents a promising therapeutic agent with significant potential in targeted protein degradation. Its unique mechanism of action, combined with its favorable pharmacokinetic properties, positions it as a strong candidate for further development in oncology and beyond. Future research should focus on advancing its clinical translation and exploring its applications in other therapeutic areas.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.